Lamotrigine-13C2,15N
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Overview
Description
Lamotrigine-13C2,15N is a stable isotope-labeled compound of lamotrigine, which is an anticonvulsant and antiepileptic agent. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes, making it useful for various scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Lamotrigine-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the lamotrigine molecule. The synthetic route typically starts with the labeled precursors, which undergo a series of chemical reactions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the successful incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the labeled isotopes and ensure their precise incorporation into the lamotrigine molecule. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Lamotrigine-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .
Scientific Research Applications
Lamotrigine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of lamotrigine.
Biology: Employed in studies to understand the metabolic pathways and mechanisms of action of lamotrigine.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lamotrigine.
Industry: Applied in the development and quality control of pharmaceutical formulations containing lamotrigine .
Mechanism of Action
Lamotrigine-13C2,15N exerts its effects by selectively blocking voltage-gated sodium channels, stabilizing presynaptic neuronal membranes, and inhibiting the release of excitatory neurotransmitters such as glutamate. This mechanism helps to reduce neuronal excitability and prevent seizures. The molecular targets and pathways involved include voltage-gated sodium channels and various neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Lamotrigine-13C2,15N2,d3: Another stable isotope-labeled form of lamotrigine, labeled with carbon-13, nitrogen-15, and deuterium.
Lamotrigine: The non-labeled form of the compound, commonly used as an anticonvulsant and mood stabilizer
Uniqueness
Lamotrigine-13C2,15N is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various scientific studies. This labeling enhances the accuracy and reliability of pharmacokinetic and metabolic studies compared to the non-labeled form .
Properties
Molecular Formula |
C9H7Cl2N5 |
---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-(5,6-13C2)1,2,4-triazine-3,5-di(15N)amine |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i7+1,8+1,12+1 |
InChI Key |
PYZRQGJRPPTADH-CTYYVGBOSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[13C]2=[13C](N=C(N=N2)N)[15NH2] |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Origin of Product |
United States |
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